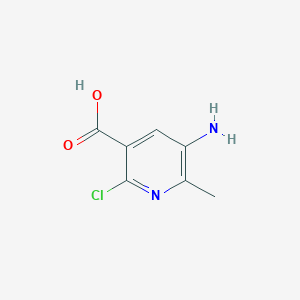

5-Amino-2-chloro-6-methylnicotinic acid

Description

Contextual Significance within Heterocyclic Chemistry and Nicotinic Acid Derivatives

Heterocyclic chemistry is a vast and vital branch of organic chemistry, focusing on cyclic compounds containing atoms of at least two different elements in their rings. Nitrogen-containing heterocycles are particularly significant as they form the core structures of numerous natural products, pharmaceuticals, and agrochemicals.

Nicotinic acid, also known as niacin or vitamin B3, is a simple and well-known pyridine (B92270) derivative. Its derivatives are a class of compounds that have garnered immense attention in medicinal chemistry due to their diverse biological activities. These derivatives are explored for their potential in treating a wide range of diseases. The structural modifications of the nicotinic acid scaffold, such as the introduction of substituents like amino, chloro, and methyl groups, can significantly alter the molecule's physicochemical properties and biological activity, leading to the development of new therapeutic agents.

Historical Development and Emerging Research Trajectories of Substituted Pyridines

The history of substituted pyridines is rich, with foundational synthesis methods dating back to the 19th century. Early methods often involved the isolation of pyridine derivatives from coal tar. A significant breakthrough in the synthetic chemistry of pyridines was the Hantzsch pyridine synthesis, developed in the 1880s, which allowed for the controlled synthesis of a variety of substituted dihydropyridines, which can then be oxidized to pyridines.

Over the years, numerous other methods for pyridine synthesis have been developed, each with its own advantages and limitations, allowing for the creation of a vast array of substituted pyridines with diverse functionalities. The research trajectory for substituted pyridines has evolved from fundamental synthesis to their application in various fields. In recent times, there has been a growing interest in developing more efficient and environmentally friendly synthetic methods. Furthermore, the exploration of substituted pyridines as ligands in catalysis and as functional materials is an emerging area of research.

Overview of Current Research Landscape for 5-Amino-2-chloro-6-methylnicotinic acid

The current research landscape for this compound appears to be primarily focused on its role as a chemical intermediate in the synthesis of more complex molecules. Its multifunctional nature, possessing reactive sites in the amino, chloro, and carboxylic acid groups, makes it a versatile building block for the construction of various heterocyclic systems.

While direct and extensive research on the biological activities of this compound itself is not widely published, its importance is implied through its use in the synthesis of compounds with potential pharmaceutical or agrochemical applications. The development of novel synthetic routes to this and related compounds, as well as its utilization in combinatorial chemistry libraries for drug discovery, are potential areas of ongoing research. The lack of extensive publicly available research dedicated solely to this compound suggests that much of the work may be proprietary or in early stages of investigation.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-chloro-6-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-3-5(9)2-4(7(11)12)6(8)10-3/h2H,9H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXMAIXMLUAKMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)Cl)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 Amino 2 Chloro 6 Methylnicotinic Acid

Retrosynthetic Analysis of the 5-Amino-2-chloro-6-methylnicotinic Acid Scaffold

A retrosynthetic analysis of this compound (I) suggests several potential disconnection points. The primary disconnections involve the C-N and C-Cl bonds, as well as the functional group interconversions (FGI) of the amino and carboxylic acid moieties.

A plausible retrosynthetic route begins by disconnecting the amino group. This leads to the precursor 2-chloro-6-methyl-5-nitronicotinic acid (II), as the amino group can be readily introduced by the reduction of a nitro group. Further disconnection of the chloro group from precursor II suggests a 2-hydroxy-6-methyl-5-nitronicotinic acid intermediate (III). The chloro group can be installed via a chlorination reaction of the corresponding hydroxypyridine. The nitro group in compound III can be disconnected, leading back to 2-hydroxy-6-methylnicotinic acid (IV). Finally, the 2-hydroxy-6-methylnicotinic acid can be envisioned as being synthesized from a more readily available starting material such as 6-methylnicotinic acid (V) or even simpler acyclic precursors. This multi-step approach allows for the controlled introduction of each substituent onto the pyridine (B92270) ring.

Conventional Multistep Synthesis Pathways

Based on the retrosynthetic analysis, a forward synthesis can be proposed. This conventional pathway focuses on the sequential functionalization of a pyridine precursor.

Synthesis from Pyridine Precursors

The synthesis can commence from commercially available 3,5-lutidine. Oxidation of 3,5-lutidine with an oxidizing agent like potassium permanganate (B83412) can yield 5-methylnicotinic acid. biosynth.com Another common starting material is 2-methyl-5-ethylpyridine, which can be oxidized to 6-methylnicotinic acid. organic-chemistry.orgresearchgate.net

A plausible synthetic sequence starting from a suitable pyridine precursor is outlined below:

Step 1: Nitration

The initial step would involve the nitration of a 6-methylnicotinic acid derivative to introduce the nitro group at the 5-position. For instance, nitration of 6-hydroxynicotinic acid with fuming nitric acid can yield 6-hydroxy-5-nitronicotinic acid. rsc.org

Step 2: Chlorination

The hydroxyl group at the 2-position of the pyridine ring can then be converted to a chloro group. This is a common transformation and can be achieved using reagents like phosphorus oxychloride (POCl₃). nih.gov This would yield 2-chloro-6-methyl-5-nitronicotinic acid.

Step 3: Reduction of the Nitro Group

The final step in this sequence is the reduction of the nitro group to an amino group. This can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl or Fe/HCl), to afford the target molecule, this compound.

Strategies for Introduction and Functionalization of Amino and Chloro Groups

The introduction of the amino and chloro groups requires careful consideration of their directing effects and the reactivity of the pyridine ring.

Introduction of the Chloro Group: The 2-position of the pyridine ring is susceptible to nucleophilic substitution. Therefore, a common strategy is to first introduce a hydroxyl group at this position, which can then be readily converted to a chloro group using standard chlorinating agents like phosphorus oxychloride or thionyl chloride.

Introduction of the Amino Group: Direct amination of a chloropyridine at the 5-position is generally difficult. A more reliable method is the introduction of a nitro group, followed by its reduction. The nitration of the pyridine ring is an electrophilic aromatic substitution reaction. The position of nitration is influenced by the existing substituents. Subsequent reduction of the nitro group to an amine is a high-yielding and well-established transformation.

Optimization of Reaction Conditions and Yields

Each step in the multistep synthesis requires optimization to maximize the yield and purity of the product.

| Step | Reaction | Reagents and Conditions | Typical Yields for Analogous Reactions |

| 1 | Nitration of 6-hydroxynicotinic acid | Fuming nitric acid, 50°C | Moderate to Good |

| 2 | Chlorination of 2-hydroxy-6-methyl-5-nitronicotinic acid | POCl₃, reflux | Good to Excellent |

| 3 | Reduction of 2-chloro-6-methyl-5-nitronicotinic acid | H₂/Pd-C or Sn/HCl | High |

Interactive Data Table: Click on the headers to sort the data.

Factors such as reaction temperature, time, solvent, and the choice of reagents play a crucial role. For instance, in the nitration step, controlling the temperature is critical to prevent over-nitration or degradation of the starting material. In the chlorination step, the use of a base may be necessary to facilitate the reaction. For the reduction of the nitro group, the choice of reducing agent can influence the selectivity and avoid the reduction of the chloro group.

Advanced Synthetic Approaches

To improve the efficiency and environmental footprint of the synthesis, advanced techniques such as microwave-assisted synthesis can be employed.

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions. lookchem.com

Microwave-Assisted Nitration: The nitration of aromatic compounds can be accelerated using microwave irradiation. For example, the microwave-assisted nitration of phenol (B47542) using calcium nitrate (B79036) and acetic acid has been reported to be complete in just one minute with a high yield. orientjchem.org Similar conditions could potentially be adapted for the nitration of the pyridine precursor.

Microwave-Assisted Chlorination: Microwave heating can also be applied to the chlorination of hydroxypyridines. This can reduce the reaction time and the amount of excess chlorinating agent required.

Microwave-Assisted Reduction: The reduction of aromatic nitro compounds to amines can also be efficiently carried out under microwave irradiation. researchgate.net

The application of microwave technology to the synthesis of this compound could offer a more sustainable and efficient alternative to conventional heating methods.

| Reaction Step | Conventional Heating Time | Microwave-Assisted Time | Potential Advantages |

| Nitration | Several hours | Minutes | Faster reaction, potentially higher yield |

| Chlorination | Several hours | Minutes to hours | Reduced reaction time, less excess reagent |

| Reduction | Several hours | Minutes | Faster reaction, improved efficiency |

Interactive Data Table: A comparison of conventional and microwave-assisted synthesis times.

Flow Chemistry and Continuous Processing Methods

Flow chemistry, or continuous flow processing, has emerged as a powerful tool in modern organic synthesis, offering advantages such as improved safety, enhanced reaction control, and scalability. sci-hub.se In the context of pyridine synthesis, flow chemistry has been successfully applied to classical reactions like the Bohlmann–Rahtz pyridine synthesis. beilstein-journals.org This method allows for the one-step preparation of trisubstituted pyridines from readily available materials by carrying out both Michael addition and cyclodehydration in a continuous flow microwave reactor, thus avoiding the isolation of intermediates. beilstein-journals.orgresearchgate.net

The use of flow reactors can also be beneficial in managing highly reactive or hazardous reagents and intermediates. For the synthesis of nicotinic acid derivatives, continuous flow processes can enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. acs.org For instance, the synthesis of pyrazoles from pyridines has been explored under flow conditions, highlighting the versatility of this technology in transforming pyridine rings into other heterocyclic systems. mdpi.com

Table 1: Application of Flow Chemistry in Pyridine and Related Heterocycle Synthesis

| Reaction Type | Key Features | Advantages |

| Bohlmann–Rahtz Pyridine Synthesis | One-step synthesis of trisubstituted pyridines in a microwave flow reactor. beilstein-journals.orgresearchgate.net | Avoids isolation of intermediates, single regioisomer obtained. beilstein-journals.org |

| Hantzsch Dihydropyridine Synthesis | Continuous processing in a microwave or conductive heating flow platform. researchgate.net | High-yielding process, readily transferable to continuous flow. researchgate.net |

| Pyrazole Synthesis from Pyridines | Strategic transformations of the pyridine ring under flow conditions. mdpi.com | Controlled functional group modifications and ring contraction. mdpi.com |

| General Heterocyclic Synthesis | Enhanced safety, selectivity, and reproducibility. sci-hub.se | Reduced energy consumption and potential for automation. sci-hub.se |

Catalyst Development for Efficient Synthesis

The development of efficient catalysts is crucial for the synthesis and functionalization of the pyridine ring, a core component of this compound. Transition-metal catalysis, in particular, has been extensively studied for the C-H functionalization of pyridines, allowing for the direct introduction of various substituents. beilstein-journals.orgnih.gov

Catalytic systems based on palladium, rhodium, and rare earth metals have been employed for ortho-C(sp²)-H functionalization of pyridines, leading to the formation of C-C and C-N bonds. beilstein-journals.org For example, heterobimetallic Rh-Al catalysts have been reported for the selective C2-monoalkylation of 2,6-unsubstituted pyridines with alkenes. nih.gov Lanthanide catalysts have also shown promise in the C2 borylation of pyridines. rsc.org

In addition to C-H activation, catalysts play a vital role in other key transformations. For instance, palladium-catalyzed dechlorination is a potential step in the synthesis of nicotinic acid derivatives. google.com Furthermore, photochemical and organocatalytic methods are emerging as powerful strategies for pyridine functionalization. acs.orgacs.org Dithiophosphoric acid has been identified as a versatile catalyst that can facilitate the allylation of pyridines through a novel mechanism involving pyridinyl radicals. acs.org

Table 2: Catalysts in Pyridine Synthesis and Functionalization

| Catalyst Type | Application | Example |

| Transition Metals (e.g., Rh, Pd) | C-H Functionalization (alkylation, arylation) beilstein-journals.orgnih.gov | Heterobimetallic Rh-Al complex for ortho-C–H monoalkylation. nih.gov |

| Rare Earth Metals (e.g., Gd, Sc) | C-H Functionalization beilstein-journals.org | Mono(phosphinoamido)-ligated rare earth complexes for ortho-aminoalkylation. beilstein-journals.org |

| Lanthanides (e.g., Lu) | C2 Borylation rsc.org | Cp*₂LuCH(TMS)₂ for C2 borylation with HBpin. rsc.org |

| Palladium on Carbon (Pd/C) | Dechlorination google.com | Hydrogenolysis of 2-chloro-6-methylnicotinic acid. google.com |

| Organocatalysts | Photochemical Functionalization acs.org | Dithiophosphoric acid for C4-allylation of pyridines. acs.org |

Stereoselective Synthesis Considerations for Related Chiral Nicotinic Acid Derivatives

While this compound itself is not a chiral molecule, the principles of stereoselective synthesis are highly relevant for the preparation of many of its biologically active analogs. The introduction of chiral centers into the nicotinic acid scaffold can lead to compounds with distinct pharmacological properties.

One common approach to achieving stereoselectivity is through glycosylation, as demonstrated in the synthesis of nicotinamide (B372718) β-riboside and its nicotinic acid analog. nih.gov The Vorbrüggen glycosylation protocol, which involves the use of presilylated bases, can lead to the formation of the desired β-anomers with high stereoselectivity. nih.gov

For conformationally restricted analogs of nicotine (B1678760), which often feature fused ring systems, enantioselective synthesis is crucial. mdpi.com This can be achieved through the use of chiral auxiliaries, catalysts, or stoichiometric amounts of chiral reagents. For example, the lithiation of N-Boc pyrrolidine (B122466) with a stoichiometric amount of (-)-sparteine (B7772259)/s-BuLi followed by transmetalation has been used to create an optically active intermediate in the synthesis of a chiral nicotine analog. mdpi.com

The development of catalytic asymmetric methods for the synthesis of chiral nicotinic acid derivatives is an active area of research. These methods aim to use a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product, which is a more atom-economical and sustainable approach.

Table 3: Examples of Stereoselective Synthesis in Nicotinic Acid Analogs

| Compound Class | Method | Key Feature |

| Nicotinamide β-riboside analogs | Vorbrüggen Glycosylation nih.gov | Stereoselective formation of β-anomers. nih.gov |

| Conformationally Restricted Nicotine Analogs | Stoichiometric Chiral Reagents mdpi.com | Use of (-)-sparteine for enantioselective lithiation. mdpi.com |

| Chiral Nicotine Analogs | Catalytic Asymmetric Synthesis | Use of chiral catalysts for enantioselective transformations. |

Chemical Reactivity and Derivatization of 5 Amino 2 Chloro 6 Methylnicotinic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a key site for derivatization, allowing for the formation of esters and amides, or its removal through decarboxylation.

Esterification Reactions

Esterification of carboxylic acids is a fundamental transformation in organic synthesis. For 5-Amino-2-chloro-6-methylnicotinic acid, the carboxylic acid group can be converted to an ester by reaction with an alcohol in the presence of an acid catalyst or by using coupling agents. A common method involves heating the carboxylic acid with an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid like sulfuric acid. This Fischer esterification is a reversible process, and often an excess of the alcohol is used to drive the equilibrium towards the ester product.

Another effective method for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) in an alcoholic solvent. This reagent facilitates the reaction under mild conditions, often at room temperature, providing good to excellent yields of the corresponding amino acid esters.

| Reactant (Alcohol) | Reagent/Catalyst | Product | Reference |

| Methanol | H₂SO₄ (catalytic) | Methyl 5-amino-2-chloro-6-methylnicotinate | General knowledge |

| Ethanol | H₂SO₄ (catalytic) | Ethyl 5-amino-2-chloro-6-methylnicotinate | General knowledge |

| Methanol | Trimethylchlorosilane | Methyl 5-amino-2-chloro-6-methylnicotinate | nih.gov |

Amide Formation

The carboxylic acid functionality can be readily converted into an amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is often slow. Common activating agents include thionyl chloride (SOCl₂) to form an acyl chloride intermediate, or carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC). The resulting activated species then readily reacts with an amine to form the corresponding amide.

The direct amidation of carboxylic acids with amines can also be achieved under certain conditions, sometimes with the aid of specific catalysts.

| Reactant (Amine) | Reagent/Catalyst | Product | Reference |

| Primary Amine (R-NH₂) | SOCl₂, then R-NH₂ | 5-Amino-2-chloro-N-alkyl-6-methylnicotinamide | General knowledge |

| Secondary Amine (R₂NH) | DCC, R₂NH | 5-Amino-2-chloro-N,N-dialkyl-6-methylnicotinamide | libretexts.org |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a challenging transformation for many aromatic carboxylic acids. The stability of the resulting carbanion is a crucial factor. For nicotinic acid derivatives, decarboxylation often requires harsh conditions, such as high temperatures and the presence of a catalyst, like copper chromite. The specific conditions for the decarboxylation of this compound are not widely reported, but analogies can be drawn from related pyridinecarboxylic acids.

Transformations at the Amino Group

The amino group on the pyridine (B92270) ring is a versatile handle for introducing a variety of substituents through acylation, alkylation, and diazotization reactions.

Acylation and Alkylation Reactions

The primary amino group of this compound can be acylated using acylating agents like acyl chlorides or anhydrides in the presence of a base. For instance, reaction with acetic anhydride (B1165640) would yield the corresponding 5-acetamido derivative.

Alkylation of the amino group can be achieved with alkyl halides. However, controlling the degree of alkylation to prevent the formation of di- and tri-alkylated products can be challenging. Self-limiting alkylation methods, which proceed through a highly nucleophilic intermediate that becomes less reactive after the initial alkylation, offer a strategy for selective monoalkylation.

| Reaction Type | Reagent | Product | Reference |

| Acylation | Acetic Anhydride | 5-Acetamido-2-chloro-6-methylnicotinic acid | nih.gov |

| Alkylation | Methyl Iodide | 5-(Methylamino)-2-chloro-6-methylnicotinic acid | nih.gov |

Diazotization and Subsequent Nucleophilic or Radical Transformations

The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium intermediate is highly versatile and can undergo a variety of subsequent transformations.

One of the most common applications of diazonium salts is the Sandmeyer reaction, where the diazonium group is replaced by a halide (Cl, Br) or a cyano group using a copper(I) salt as a catalyst. This provides a powerful method for introducing a range of substituents onto the pyridine ring that would be difficult to install by other means. For example, diazotization of this compound followed by treatment with cuprous chloride would yield 2,5-dichloro-6-methylnicotinic acid. These reactions are examples of radical-nucleophilic aromatic substitution.

| Reaction | Reagents | Product | Reference |

| Diazotization | NaNO₂, HCl | 2-Chloro-6-methyl-5-diazoniopyridine-3-carboxylate | General knowledge |

| Sandmeyer (Chlorination) | NaNO₂, HCl then CuCl | 2,5-Dichloro-6-methylnicotinic acid | nih.gov |

| Sandmeyer (Bromination) | NaNO₂, HBr then CuBr | 5-Bromo-2-chloro-6-methylnicotinic acid | organic-chemistry.org |

Reactivity of the Chloro Substituent

The chlorine atom at the C2 position of the pyridine ring is activated towards nucleophilic displacement due to the electron-withdrawing effect of the ring nitrogen. This makes it a primary site for derivatization through substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The C2-chloro group is susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. In a reaction on a closely related compound, 2-chloro-3-cyanopyridine, the chloro group was readily displaced by secondary amines such as morpholine, piperidine, and pyrrolidine (B122466) to yield the corresponding 2-amino-3-cyanopyridine (B104079) derivatives. nih.gov Similarly, a patent describes the reaction of 2-chloro-6-methylnicotinic acid with a concentrated aqueous solution of ammonia (B1221849) in an autoclave at high temperature (170°C) to produce 2-amino-6-methylnicotinic acid, demonstrating a direct amination via SNAr. google.com This indicates that the chloro substituent on this compound is expected to be reactive towards a variety of nitrogen, oxygen, and sulfur nucleophiles under appropriate conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The chloro group at an electron-deficient position on the pyridine ring serves as an effective handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki Coupling: This reaction pairs the aryl chloride with an organoboron reagent, typically a boronic acid or its ester, to form a biaryl linkage. While specific examples for this compound are not detailed in the available literature, chemical suppliers list Suzuki coupling as a potential reaction for this compound. ambeed.com The reaction is widely applied to other halo-pyridines for the synthesis of complex molecules. google.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. nih.govmdpi.com This method is used to introduce alkynyl moieties, which are valuable for further synthetic transformations. The reaction is typically carried out using a palladium catalyst, a copper(I) cocatalyst, and an amine base under mild conditions. nih.govmdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling aryl halides with amines. nih.gov It offers a broad substrate scope and functional group tolerance, making it a key tool for synthesizing substituted anilines and other arylamines. nih.govpatsnap.com Given the presence of the chloro-pyridine moiety, this compound is a potential substrate for this transformation to introduce a diverse range of primary or secondary amine groups at the C2 position. googleapis.com

The following table summarizes typical conditions for these coupling reactions on analogous halo-heterocyclic systems.

| Reaction Type | Typical Coupling Partners | Catalyst System | Base | Solvent |

|---|---|---|---|---|

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | Pd(0) complex (e.g., Pd(PPh₃)₄), Ligand | Na₂CO₃, K₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF, Water |

| Sonogashira Coupling | Terminal Alkynes | Pd(0) complex, Cu(I) salt (e.g., CuI) | Amine (e.g., Et₃N, DIPEA) | THF, DMF, Acetonitrile (B52724) |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Pd(0) or Pd(II) precatalyst, Phosphine Ligand | NaOtBu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane |

Electrophilic and Nucleophilic Reactions on the Pyridine Ring

The pyridine ring itself can undergo substitution reactions, though its reactivity is heavily influenced by the existing substituents. The ring nitrogen makes the system electron-deficient, generally deactivating it towards electrophilic attack while activating it for nucleophilic attack. The presence of the electron-donating amino group at C5 can counteract this deactivation for electrophilic substitution to some extent, directing incoming electrophiles. Conversely, the electron-withdrawing chloro and carboxyl groups enhance the ring's susceptibility to nucleophilic attack. A patent has described the nitration of a 2-acylamino-5-halogenopyridine in a mixture of sulfuric and nitric acid, which results in the simultaneous hydrolysis of the acyl group and nitration at the C3 position. rsc.org

Oxidation and Reduction Chemistry of the Pyridine Nucleus

The functional groups on this compound can undergo various oxidation and reduction reactions. The carboxylic acid group is at a high oxidation state; its further oxidation typically results in decarboxylation (loss of CO₂). jocpr.com Conversely, the carboxyl group can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride or diborane. jocpr.com The primary amino group can be oxidized, and in some cases, tandem oxidation can convert primary amines directly to carboxylic acids. eurjchem.com The pyridine ring itself is generally resistant to oxidation but can be oxidized under harsh conditions. The metabolism of related chloropyridinyl compounds, such as the insecticide Acetamiprid, involves oxidation of the methyl group to a hydroxymethyl group, which is then further oxidized to a carboxylic acid. acs.org

Ring Annulation and Heterocyclic Fusion Reactions

The ortho-disposition of the C5-amino group and the C4-position of the pyridine ring makes this compound a valuable precursor for ring annulation reactions to form fused heterocyclic systems. A common strategy involves the construction of a pyrimidine (B1678525) ring fused to the pyridine core, yielding pyrido[2,3-d]pyrimidines, a scaffold of significant biological interest. nih.govfrontiersin.org Typically, this involves reacting an ortho-aminopyridine derivative (often a nitrile or amide) with a reagent that provides the necessary carbon atoms to close the new ring. nih.gov For instance, o-aminonicotinonitriles can be cyclized with reagents like triethylorthoformate and acetic anhydride to build the fused pyrimidine ring. nih.gov Although direct cyclization from the carboxylic acid is less common, it can be readily converted to the corresponding amide or nitrile, which then serves as the immediate precursor for these fusion reactions.

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a detailed constitutional and conformational picture can be constructed.

For 5-Amino-2-chloro-6-methylnicotinic acid, ¹H NMR spectroscopy would be expected to reveal distinct signals for the aromatic proton, the protons of the methyl group, the amine group, and the carboxylic acid proton. The aromatic proton's chemical shift would be influenced by the electron-donating amino group and the electron-withdrawing chloro and carboxylic acid groups. The methyl group protons would likely appear as a singlet, with a chemical shift characteristic of a methyl group attached to an aromatic ring. The amine (NH₂) and carboxylic acid (COOH) protons are exchangeable and their signals can be broad, with chemical shifts that are highly dependent on the solvent and concentration.

¹³C NMR spectroscopy provides information on all unique carbon atoms in the molecule. The spectrum for this compound would display signals for the six carbons of the pyridine (B92270) ring, the methyl carbon, and the carboxylic acid carbon. The chemical shifts of the ring carbons are diagnostic of the substitution pattern, with carbons directly attached to electronegative atoms (like chlorine and nitrogen) and the carboxyl group appearing at lower field.

Hypothetical ¹H NMR Data A detailed experimental ¹H NMR spectrum for this compound is not publicly available. The following table represents predicted chemical shift ranges based on analogous structures.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 7.5 - 8.5 | Singlet |

| Amine NH₂ | 4.0 - 6.0 | Broad Singlet |

| Methyl CH₃ | 2.0 - 2.5 | Singlet |

Hypothetical ¹³C NMR Data A detailed experimental ¹³C NMR spectrum for this compound is not publicly available. The following table represents predicted chemical shift ranges based on analogous structures.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine Ring Carbons | 110 - 160 |

| Carboxylic Acid C=O | 165 - 175 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation pattern in MS is dependent on the ionization technique used. Under electron ionization (EI), the molecule would likely undergo characteristic fragmentations. The loss of the carboxylic acid group (•COOH, 45 Da) or a chlorine atom (•Cl, 35/37 Da) are plausible initial fragmentation steps. Subsequent fragmentation could involve the loss of small molecules like CO (28 Da) or HCN (27 Da) from the pyridine ring. The presence of chlorine would be indicated by a characteristic isotopic pattern for fragments containing it (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl).

Expected Mass Spectrometry Data

| Ion | m/z (for ³⁵Cl) | Description |

|---|---|---|

| [M]⁺ | 186 | Molecular Ion |

| [M-Cl]⁺ | 151 | Loss of Chlorine |

| [M-COOH]⁺ | 141 | Loss of Carboxylic Acid group |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule.

The IR spectrum of this compound would show characteristic absorption bands. The N-H stretching vibrations of the primary amine would be expected in the range of 3300-3500 cm⁻¹. The O-H stretch of the carboxylic acid would appear as a very broad band from 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid would be a strong, sharp peak around 1700 cm⁻¹. Vibrations associated with the aromatic ring (C=C and C=N stretching) would be found in the 1400-1600 cm⁻¹ region. A C-Cl stretching vibration would be expected at lower wavenumbers, typically in the 600-800 cm⁻¹ range.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong Raman signals. The symmetric stretching of functional groups can also be prominent.

Characteristic Vibrational Frequencies

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amine) | IR | 3300 - 3500 |

| O-H Stretch (Carboxylic Acid) | IR | 2500 - 3300 (broad) |

| C=O Stretch (Carboxylic Acid) | IR | ~1700 |

| C=C, C=N Stretch (Aromatic Ring) | IR, Raman | 1400 - 1600 |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles.

As no public crystallographic data for this compound is available, a detailed table of crystallographic parameters cannot be provided.

Investigation of Biological Activities and Molecular Mechanisms

Modulatory Effects on Biochemical Pathways

Currently, there is a notable absence of published research investigating the specific modulatory effects of 5-Amino-2-chloro-6-methylnicotinic acid on biochemical pathways. A thorough review of scientific literature and databases has not yielded any studies detailing the direct interactions of this compound with enzymes, receptors, or signaling cascades.

While the broader class of nicotinic acid derivatives has been the subject of extensive research, revealing a variety of biological activities, it is crucial to note that these findings cannot be directly extrapolated to this compound. The specific substitutions of an amino group at the 5-position, a chloro group at the 2-position, and a methyl group at the 6-position create a unique chemical entity whose biological profile is yet to be determined.

For context, research on other nicotinic acid analogues has demonstrated activities such as vasodilation, modulation of lipid metabolism, and antioxidant effects. Some derivatives have also been explored for their potential antimicrobial or anticancer properties. However, without specific studies on this compound, any discussion of its potential effects on biochemical pathways would be purely speculative.

The following table is presented to illustrate the type of data that would be relevant to this section, should research become available in the future.

Table 1: Summary of Investigated Modulatory Effects of this compound on Biochemical Pathways

| Pathway/Target | System/Model | Observed Effect | Research Findings |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | No published research is currently available. |

| Data Not Available | Data Not Available | Data Not Available | No published research is currently available. |

Further research is required to elucidate the biochemical and pharmacological properties of this compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. nih.govscispace.com DFT methods are employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties. researchgate.net For a molecule like 5-Amino-2-chloro-6-methylnicotinic acid, DFT calculations at a level such as B3LYP with a 6-311G(d,p) basis set would yield a detailed picture of its three-dimensional structure and electron distribution. bldpharm.com

A key component of these calculations is the Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity, kinetic stability, and polarizability. researchgate.net A small energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

From these energies, global reactivity descriptors can be calculated to further predict the molecule's behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters are vital for assessing the molecule's potential role in chemical reactions. chemrxiv.org While specific values for this compound are not available, the table below illustrates typical quantum chemical parameters that would be derived from a DFT study, based on calculations for related pyridine (B92270) derivatives.

| Parameter | Symbol | Typical Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.0 to -7.0 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 to -2.5 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | ~4.5 | Chemical reactivity and stability |

| Electronegativity | χ | ~4.0 | Tendency to attract electrons |

| Chemical Hardness | η | ~2.25 | Resistance to change in electron configuration |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. arxiv.org An MD simulation calculates the trajectory of each atom in a system, providing a dynamic view of molecular behavior that is not available from static structures. arxiv.org This is particularly useful for understanding the conformational flexibility of a molecule and its interactions with biological macromolecules like proteins. arxiv.org

For this compound, MD simulations could be used to explore its conformational landscape. The molecule has several rotatable bonds, including those associated with the carboxylic acid and amino groups. MD simulations would reveal the preferred orientations (conformers) of these groups in different environments (e.g., in a vacuum, in water, or bound to a protein) and the energy barriers between different conformational states.

When studying ligand-protein interactions, MD simulations are invaluable for assessing the stability of a docked complex. After an initial binding pose is predicted by molecular docking, an MD simulation can be run to observe how the ligand and protein adjust to each other. This can confirm the stability of key interactions, such as hydrogen bonds, and reveal dynamic changes in the protein's active site upon ligand binding. researchgate.net

Molecular Docking Studies for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). jbcpm.com This method is crucial in drug discovery for identifying potential biological targets and for predicting the binding affinity and interaction patterns of a ligand within a protein's active site. mdpi.comnih.gov

In a hypothetical docking study of this compound, the molecule would be docked against a library of known protein structures to identify potential biological targets. Nicotinic acid and its derivatives are known to interact with G protein-coupled receptors like HM74A (GPR109A). nih.gov Docking studies could predict whether this compound binds to similar targets and elucidate the specific interactions driving this binding.

The results of a docking simulation are typically represented by a docking score, which estimates the binding free energy, and a detailed visualization of the binding pose. The analysis would highlight key amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. For example, the carboxylic acid group could act as a hydrogen bond donor and acceptor, while the pyridine ring could engage in π-π stacking interactions with aromatic residues in the protein's binding pocket. researchgate.net

| Potential Protein Target | Binding Affinity (kcal/mol) - Illustrative | Key Interacting Residues (Illustrative) | Type of Interaction |

|---|---|---|---|

| Nicotinic Acid Receptor (GPR109A) | -7.5 | ARG111, SER178 | Hydrogen Bond with Carboxylic Acid |

| TYR34, PHE276 | π-π Stacking with Pyridine Ring | ||

| Bacterial Nitroreductase | -6.8 | LYS14, LYS74 | Hydrogen Bond with Amino Group |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

To build a QSAR model for a class of compounds including this compound, a dataset of structurally similar molecules with known biological activities (e.g., antifungal or antibacterial) would be required. nih.gov For each molecule, a variety of molecular descriptors would be calculated, including:

Topological descriptors: Related to the 2D structure and connectivity of atoms.

Electronic descriptors: Such as HOMO/LUMO energies and dipole moment, derived from quantum chemical calculations.

Steric descriptors: Related to the 3D shape and size of the molecule.

Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to build a model that links these descriptors to the observed activity. nih.gov For nicotinic acid derivatives, descriptors related to electronegativity, polarizability, and van der Waals properties have been shown to be important in describing antimicrobial activities. nih.gov

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational methods, especially DFT, are highly effective at predicting spectroscopic parameters. scispace.com By calculating properties like vibrational frequencies and nuclear magnetic shielding tensors, theoretical FT-IR, Raman, and NMR spectra can be generated. nih.govresearchgate.net Comparing these predicted spectra with experimental data is a powerful way to confirm the molecular structure and assign specific spectral peaks to particular vibrational modes or chemical environments. scispace.comresearchgate.net

Furthermore, computational scans of potential energy surfaces can be performed to analyze conformational preferences. For this compound, this would involve systematically rotating the C-C bond connected to the carboxylic acid group and the C-N bond of the amino group to identify the most stable, low-energy conformations. researchgate.net Studies on related molecules like 2-(methylthio)nicotinic acid have shown that DFT calculations can accurately determine the relative energies of different conformers, identifying the most stable structure in the ground state. researchgate.net The table below demonstrates how theoretical vibrational frequencies are often compared to experimental values for structural validation, using data from a related compound as an example.

| Vibrational Mode Assignment | Experimental Frequency (cm-1) | Calculated (DFT) Frequency (cm-1) |

|---|---|---|

| O-H stretch (Carboxylic Acid) | ~3400 | ~3450 |

| N-H stretch (Amino Group) | ~3300 | ~3345 |

| C=O stretch (Carboxylic Acid) | ~1700 | ~1720 |

| C=N/C=C Ring stretch | ~1600 | ~1610 |

| C-Cl stretch | ~750 | ~765 |

Applications and Potential Utilities in Research and Development

Utility as a Synthetic Building Block in Organic and Medicinal Chemistry Research

5-Amino-2-chloro-6-methylnicotinic acid serves as a crucial intermediate in the synthesis of more complex molecules. The presence of reactive sites—the amino group, the carboxylic acid, and the activated pyridine (B92270) ring—allows for a variety of chemical modifications. This makes it a key starting material for creating libraries of novel compounds that can be screened for potential therapeutic activities.

The general class of aminonicotinic acids is integral to the synthesis of diverse heterocyclic compounds. For instance, research on related structures has led to the development of novel bioactive molecules. The nucleophilic substitution of the chlorine atom in 2-chloropyridine (B119429) derivatives is a common strategy to introduce new functionalities, leading to the creation of acids, amides, esters, and hydrazides with potential biological activity. nih.gov While direct synthesis examples starting from this compound are not extensively detailed in publicly available literature, its structural similarity to precursors used in the synthesis of kinase inhibitors and other bioactive agents suggests its high potential in medicinal chemistry. mdpi.com

Intermediates for Agrochemical Active Ingredients Development

The development of new and effective herbicides, insecticides, and fungicides is an ongoing process in the agrochemical industry. Derivatives of nicotinic acid, particularly chlorinated forms, are recognized as important intermediates in the synthesis of these active ingredients. For example, 2-chloro-5-nitropyridine (B43025) has been used as a starting material for a new series of insecticides. mdpi.com The structural framework of this compound is analogous to intermediates used in the creation of compounds active against various agricultural pests. mdpi.com Its potential lies in its ability to be transformed into a range of derivatives, which can then be tested for herbicidal or insecticidal properties.

Research in Material Science for Functional Materials

While specific research detailing the use of this compound in material science is not prominent, its molecular structure offers potential for such applications. The presence of both an amine (a basic nitrogen atom) and a carboxylic acid group allows it to be incorporated into polymers like polyamides. The incorporation of amine groups can significantly influence the mechanical, thermal, and chemical properties of polymers, potentially enhancing thermal stability and chemical resistance through hydrogen bonding.

Furthermore, molecules containing amino and carboxylic acid groups can be used to create functional dyes. biotium.com These functional groups provide points for conjugation to other molecules or incorporation into larger polymeric structures, which is a key principle in the development of advanced materials for electronics and photonics. biotium.comnih.gov The aromatic pyridine core of the molecule is also a feature found in many organic electronic materials.

Role in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. Crystal engineering, a subfield of supramolecular chemistry, involves the design and synthesis of crystalline solids with desired properties based on an understanding of these intermolecular interactions. nih.gov

The functional groups on this compound make it an excellent candidate for studies in crystal engineering. The carboxylic acid group can act as a hydrogen bond donor, while the pyridine nitrogen and the amino group can act as hydrogen bond acceptors. These interactions are fundamental to the formation of predictable and robust structural motifs known as "supramolecular synthons". nih.govresearchgate.net

The interaction between a carboxylic acid and a pyridine ring frequently results in a highly stable, cyclic hydrogen-bonded motif known as the R22(8) heterosynthon. nih.govresearchgate.net This recurring and predictable pattern is a cornerstone of crystal engineering, allowing for the controlled assembly of molecules into larger, well-defined architectures like co-crystals. nih.govnih.gov The study of how molecules like this compound self-assemble provides insights into controlling the physical properties of solid materials. nih.govrsc.org

Interactive Data Tables

Table 1: Potential Applications Based on Functional Groups

| Functional Group | Potential Application Area | Rationale |

|---|---|---|

| Amino Group (-NH2) | Medicinal Chemistry, Material Science | Acts as a nucleophile and a site for forming amide bonds; can be used for polymer synthesis and conjugation of dyes. biotium.com |

| Chloro Group (-Cl) | Synthetic Chemistry | Serves as a leaving group for nucleophilic substitution, allowing for the introduction of diverse functionalities. nih.govmdpi.com |

| Carboxylic Acid (-COOH) | Medicinal Chemistry, Supramolecular Chemistry | Provides a key site for forming salts, esters, and amides; acts as a strong hydrogen bond donor for crystal engineering. nih.gov |

| Pyridine Ring | Medicinal Chemistry, Material Science | A common scaffold in pharmaceuticals and a core component in organic electronic materials. nih.gov |

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic methods are paramount for separating "5-Amino-2-chloro-6-methylnicotinic acid" from impurities, degradation products, or other components within a sample matrix, enabling both qualitative purity assessment and precise quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):

HPLC and UPLC are the most common techniques for the analysis of non-volatile compounds like substituted nicotinic acids. For "this compound," a reversed-phase (RP) approach is typically suitable. The presence of both amino and carboxylic acid groups means the compound's retention will be pH-dependent.

A typical HPLC or UPLC method for a related compound, 2-Chloro-6-methylnicotinic acid, utilizes a C18 or a specialized reverse-phase column. The mobile phase often consists of an organic solvent like acetonitrile (B52724) or methanol (B129727), mixed with an aqueous buffer. The pH of the buffer is a critical parameter to control the ionization state of the amino and carboxylic acid groups and, consequently, the retention time and peak shape. For mass spectrometry (MS) detection, volatile buffers such as formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile ones like phosphoric acid. UPLC systems, with their smaller particle size columns (typically ≤ 2 µm), offer faster analysis times and higher resolution compared to traditional HPLC.

Table 1: Illustrative HPLC/UPLC Parameters for Analysis of Nicotinic Acid Derivatives

| Parameter | HPLC Condition | UPLC Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 or equivalent (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid | Acetonitrile:Water with 0.1% Formic Acid |

| Gradient | Isocratic or Gradient | Gradient for complex samples |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection | UV at ~260 nm | UV at ~260 nm or MS/MS |

| Injection Volume | 10 µL | 2 µL |

Gas Chromatography (GC):

Direct analysis of "this compound" by GC is challenging due to its low volatility and thermal lability, a common characteristic of amino acids. Therefore, a derivatization step is necessary to convert the polar amino and carboxylic acid groups into more volatile and thermally stable functional groups. Common derivatization reagents for amino acids include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or a two-step process involving esterification of the carboxylic acid followed by acylation of the amino group. The resulting derivatives can then be separated on a non-polar or medium-polarity capillary column and detected by a flame ionization detector (FID) or a mass spectrometer (MS).

Spectrophotometric Methods for Quantitative Analysis

UV-Vis spectrophotometry offers a simple and cost-effective method for the quantitative analysis of "this compound" in solutions where it is the primary absorbing species. The pyridine (B92270) ring with its substituents is a chromophore that absorbs ultraviolet radiation.

The maximum absorbance wavelength (λmax) for nicotinamide (B372718), a related compound, is around 262 nm. It is expected that "this compound" will have a similar λmax. To perform a quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following Beer-Lambert law.

Derivative spectrophotometry can be employed to enhance the resolution of overlapping spectral bands in the presence of interfering substances. The first or second derivative of the absorbance spectrum can be used to eliminate background interference and to more accurately determine the concentration of the target analyte. For instance, in mixtures, the zero-crossing point of one component's derivative spectrum might be a point of maximum or minimum for the other component, allowing for its quantification.

Table 2: Example of Linearity Data for Spectrophotometric Analysis of a Nicotinamide Standard

| Concentration (µg/mL) | Absorbance at 262 nm |

| 5 | 0.125 |

| 10 | 0.250 |

| 15 | 0.375 |

| 20 | 0.500 |

| 25 | 0.625 |

Note: Data is hypothetical and for illustrative purposes.

Electrochemical Detection Methods in Research Studies

Electrochemical methods, such as voltammetry, can be developed for the sensitive determination of "this compound." The electroactivity of the compound would likely be associated with the oxidation of the amino group or the reduction of the pyridine ring or the carboxylic acid group.

Cyclic voltammetry (CV) can be used to study the redox behavior of the compound at a working electrode, such as a glassy carbon electrode (GCE). The electrochemical behavior of nicotinic acid itself is complex and pH-dependent. Studies on nicotinic acid have shown oxidation and reduction peaks that can be utilized for analytical purposes. For "this compound," the presence of the electroactive amino group may provide a distinct oxidation signal.

More sensitive quantitative analysis can be achieved using techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV). These methods offer lower detection limits by minimizing the background charging current. The peak current obtained in DPV or SWV is directly proportional to the concentration of the analyte, allowing for quantification via a calibration curve. Chemically modified electrodes can also be employed to enhance sensitivity and selectivity.

Sample Preparation Strategies for Complex Research Matrices

Effective sample preparation is crucial to remove interfering components from complex matrices (e.g., biological fluids, reaction mixtures) and to concentrate the analyte before analysis.

For the analysis of nicotinic acid and its metabolites in plasma, solid-phase extraction (SPE) is a widely used technique. nih.gov Given the chemical properties of "this compound," a mixed-mode SPE cartridge with both reversed-phase and ion-exchange functionalities could be effective. The ion-exchange mechanism would interact with the amino and carboxylic acid groups, while the reversed-phase mechanism would interact with the aromatic ring.

A general SPE procedure would involve:

Conditioning the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous buffer.

Loading the pre-treated sample onto the cartridge.

Washing the cartridge with a weak solvent to remove interfering substances.

Eluting the target analyte with a stronger solvent, often with a modified pH to disrupt the ion-exchange interactions.

The choice of the specific SPE sorbent and the solvents for washing and elution depends on the properties of the analyte and the sample matrix. After elution, the sample can be evaporated to dryness and reconstituted in the mobile phase for chromatographic analysis.

Future Perspectives and Research Challenges

Exploration of Undiscovered Reactivity and Novel Synthetic Pathways

The inherent reactivity of 5-Amino-2-chloro-6-methylnicotinic acid is dictated by the interplay of its diverse functional groups. The electron-donating amino group and the electron-withdrawing chloro and carboxylic acid moieties on the pyridine (B92270) ring create a unique electronic environment that could lead to undiscovered chemical transformations. Future research will likely focus on exploiting these characteristics to forge novel molecular architectures.

The amino group serves as a versatile handle for a variety of chemical modifications, including diazotization followed by substitution, acylation, and alkylation, opening avenues to a wide array of derivatives. The chloro substituent, a good leaving group, is amenable to nucleophilic aromatic substitution reactions, allowing for the introduction of various functionalities at the 2-position. The carboxylic acid group provides a site for esterification, amidation, and other transformations, further expanding the synthetic possibilities. ijcce.ac.ir

Design and Synthesis of New Derivatives with Enhanced Specificity

The structural scaffold of this compound provides a fertile ground for the design and synthesis of new derivatives with tailored biological activities and enhanced target specificity. The principles of medicinal chemistry and structure-activity relationship (SAR) studies will be pivotal in guiding these efforts.

Systematic modifications of each substituent on the pyridine ring can provide valuable insights into their contribution to biological activity. For instance, varying the nature of the substituent at the amino group or replacing the chloro atom with other halogens or functional groups could significantly impact the molecule's interaction with biological targets. Similarly, derivatization of the carboxylic acid to esters or amides can modulate pharmacokinetic properties such as cell permeability and metabolic stability. chimia.ch

The synthesis of focused libraries of derivatives, followed by high-throughput screening, will be instrumental in identifying compounds with improved potency and selectivity. Insights from SAR studies on related nicotinic acid derivatives, which have shown anti-inflammatory and other biological activities, can inform the design of new analogs of this compound. rsc.orgmdpi.com

Identification of Unexplored Biological Targets and Mechanistic Insights

While the full biological profile of this compound remains to be elucidated, the known activities of related nicotinic acid derivatives suggest a range of potential therapeutic applications. Nicotinic acid itself is a well-known lipid-lowering agent, and its derivatives have been investigated for various pharmacological effects. mdpi.com

Future research should aim to identify the specific biological targets of this compound and its derivatives. This can be achieved through a combination of techniques, including affinity chromatography, proteomics, and computational target prediction. Elucidating the mechanism of action at the molecular level is crucial for understanding the therapeutic potential and for the rational design of more effective and safer drugs.

Given that derivatives of nicotinic acid have been reported to possess antibacterial and antitubercular activities, exploring the potential of this compound and its analogs in these areas is a promising avenue. rsc.orgresearchgate.net Furthermore, the structural similarity to nicotinic agonists suggests that these compounds could interact with nicotinic acetylcholine (B1216132) receptors, which are important targets in the central nervous system. ukri.org The investigation into its potential as a hypoxia-inducible factor (HIF)-1alpha inhibitor, a target for cancer therapy, could also be a fruitful area of research. nbinno.com

Development of Sustainable and Scalable Synthetic Processes

The traditional chemical synthesis of many pharmaceutical intermediates often involves harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. A key challenge and a critical area for future research is the development of sustainable and scalable synthetic processes for this compound.

The principles of green chemistry will be paramount in this endeavor. This includes the use of environmentally benign solvents, the development of catalytic reactions to replace stoichiometric reagents, and the design of processes with high atom economy. nih.gov Industrial production of nicotinic acid often relies on oxidation of substituted pyridines, which can generate harmful byproducts. nih.gov

Exploring biocatalytic and whole-cell biotransformation approaches presents a promising alternative for the synthesis of this compound and its precursors. rsc.orgresearchgate.net Enzymes can offer high selectivity and operate under mild conditions, reducing the environmental impact of the synthesis. The development of robust and efficient biocatalysts for key steps, such as amination or halogenation of the pyridine ring, could revolutionize the production of this compound. Furthermore, the implementation of flow chemistry could offer advantages in terms of scalability, safety, and process control. youtube.com

Integration of Advanced Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental validation is becoming increasingly important in modern drug discovery and chemical research. For this compound, integrating these approaches will be crucial for accelerating the design and development of new derivatives with desired properties.

Computational tools, such as molecular docking and quantum mechanics calculations, can be employed to predict the binding of derivatives to potential biological targets and to understand the electronic properties that govern their reactivity. rsc.org These in silico studies can help prioritize the synthesis of the most promising compounds, thereby saving time and resources.

Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activities. These models can then be used to predict the activity of virtual compounds and to guide the design of new molecules with enhanced potency and specificity. The experimental validation of these computational predictions is essential to refine the models and to ensure their predictive power. This iterative cycle of computational design, chemical synthesis, and biological testing will be a powerful engine for innovation in the field.

Q & A

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of fine particles.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.